molecular formula C20H31N3O3S B4474633 3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4474633
M. Wt: 393.5 g/mol
InChI Key: BNKBVVLFFFJECS-UHFFFAOYSA-N
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Description

3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic compound that features a benzamide core substituted with a sulfonyl group and two nitrogen-containing heterocycles: a methylpiperidine and a pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a benzamide derivative with a sulfonyl chloride, followed by the introduction of the piperidine and pyrrolidine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine or sodium hydride to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The nitrogen atoms in the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nitrogen atoms, making them more nucleophilic.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the nitrogen-containing rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the sulfonyl and piperidine moieties but lacks the benzamide core and pyrrolidine ring.

    3-(4-Methylpiperidin-1-yl)aniline: Similar in structure but lacks the sulfonyl group and pyrrolidine ring.

Uniqueness

3-[(4-methylpiperidin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and two nitrogen-containing rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-17-8-14-23(15-9-17)27(25,26)19-7-4-6-18(16-19)20(24)21-10-5-13-22-11-2-3-12-22/h4,6-7,16-17H,2-3,5,8-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBVVLFFFJECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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